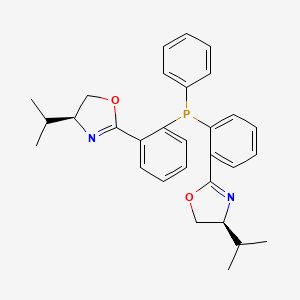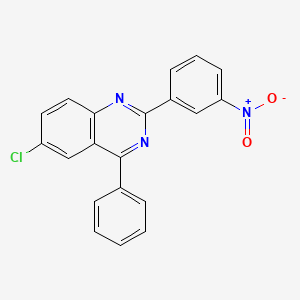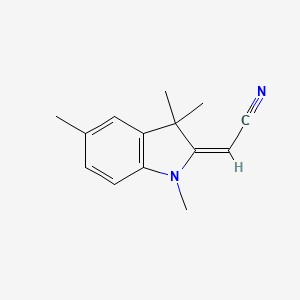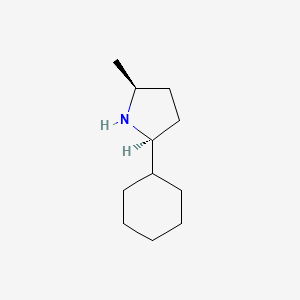
(2S,5S)-2-Cyclohexyl-5-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2-Cyclohexyl-5-methylpyrrolidine is a chiral compound with a unique structure that includes a cyclohexyl group and a methyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-Cyclohexyl-5-methylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a suitable precursor, such as a cyclohexyl-substituted pyrrole, under conditions that favor the formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes, often using high-pressure hydrogenation reactors. The choice of catalyst and reaction conditions is critical to achieving high yield and purity of the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2-Cyclohexyl-5-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different saturated or unsaturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,5S)-2-Cyclohexyl-5-methylpyrrolidine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological systems. Its ability to interact with enzymes and receptors in a stereospecific manner makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature can be exploited to develop drugs with specific stereochemical requirements.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of (2S,5S)-2-Cyclohexyl-5-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological responses. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-2,5-Hexanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2S,5S)-Methionine sulfoximine: A compound with similar stereochemistry used in biochemical research.
Uniqueness
(2S,5S)-2-Cyclohexyl-5-methylpyrrolidine is unique due to its specific combination of a cyclohexyl group and a methyl group attached to a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
(2S,5S)-2-cyclohexyl-5-methylpyrrolidine |
InChI |
InChI=1S/C11H21N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
PWERWSCQGXYOBI-ONGXEEELSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](N1)C2CCCCC2 |
Kanonische SMILES |
CC1CCC(N1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



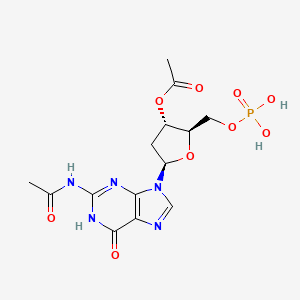
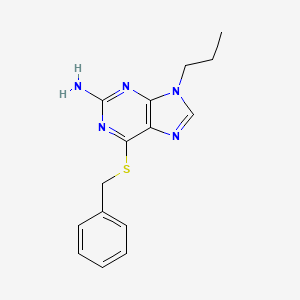
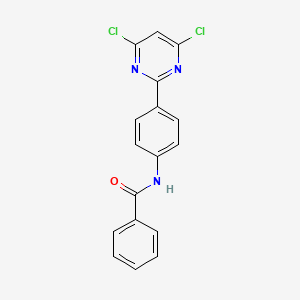
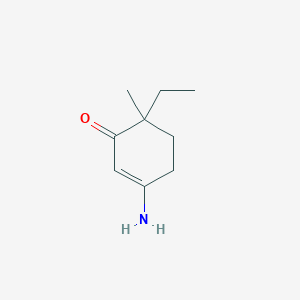
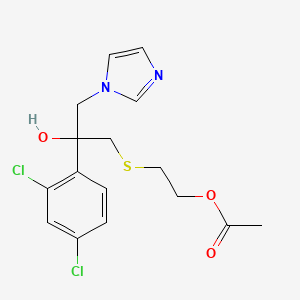
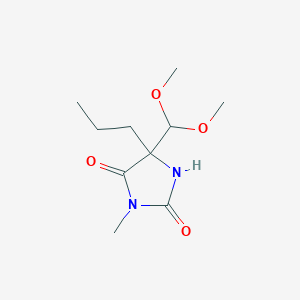
![5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)
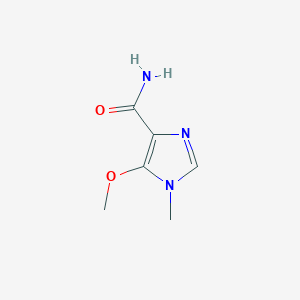
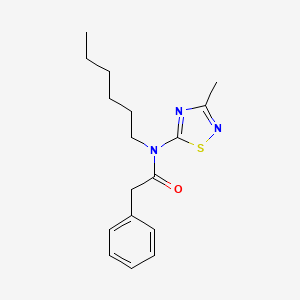
![3-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)propan-1-ol](/img/structure/B12932250.png)
